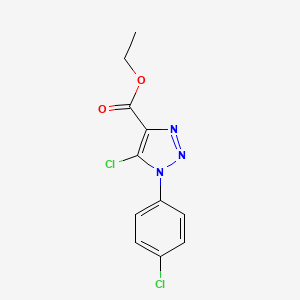

ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted phenyl ring and an ester functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and ethyl propiolate are commonly used as starting materials.

Chlorination: The resulting triazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituents on the phenyl ring and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents such as potassium permanganate, resulting in the formation of carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.

Reduction: Lithium aluminum hydride in dry ether is employed for reduction reactions.

Oxidation: Potassium permanganate in aqueous solution is used for oxidation reactions.

Major Products Formed

Substitution: Various substituted triazole derivatives.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.

DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Signal Transduction Pathways: The compound affects signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

Ethyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the additional chloro substituent on the phenyl ring, resulting in different chemical properties.

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a bromo substituent instead of chloro, leading to variations in reactivity and biological activity.

Ethyl 5-chloro-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of chloro on the phenyl ring alters its chemical behavior and applications.

Biological Activity

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. not specified) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9Cl2N3O2

- Molecular Weight : 286.11 g/mol

- Structure : The compound features a triazole ring which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate in the presence of sodium azide. The process yields the desired triazole derivative through a cycloaddition reaction.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance:

- In vitro Studies : this compound has shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those for traditional antibiotics such as penicillin and ampicillin.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models demonstrated that it significantly reduced inflammation markers and improved symptoms in models of induced arthritis.

- Case Study : A study involving rats showed that administration of this compound led to a reduction in paw swelling by approximately 40% compared to control groups.

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly targeting cholinesterases:

- Acetylcholinesterase (AChE) Inhibition : The compound exhibited competitive inhibition against AChE with an IC50 value comparable to that of known inhibitors like donepezil.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

- Mechanism : It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Properties

CAS No. |

30165-93-6 |

|---|---|

Molecular Formula |

C11H9Cl2N3O2 |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

ethyl 5-chloro-1-(4-chlorophenyl)triazole-4-carboxylate |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 |

InChI Key |

KKPWEXBXZHTZFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.